Bienvenue dans la boutique en ligne BenchChem!

3,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Bromodomain inhibitors TRIM24 BRPF1

3,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921914-05-8) is a synthetic small molecule that combines a tetrahydroquinolin‑2‑one core with a 3,4‑dimethoxybenzamide side chain. The compound is structurally related to a family of quinoline‑based benzamides and sulfonamides that have been explored as bromodomain inhibitors, HDAC inhibitors, and NNMT ligands.

Molecular Formula C19H20N2O4
Molecular Weight 340.379
CAS No. 921914-05-8
Cat. No. B2440144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS921914-05-8
Molecular FormulaC19H20N2O4
Molecular Weight340.379
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C19H20N2O4/c1-21-15-7-6-14(10-12(15)5-9-18(21)22)20-19(23)13-4-8-16(24-2)17(11-13)25-3/h4,6-8,10-11H,5,9H2,1-3H3,(H,20,23)
InChIKeyHKMBDWKBXDFPRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS 921914-05-8 Procurement-Relevant Overview


3,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921914-05-8) is a synthetic small molecule that combines a tetrahydroquinolin‑2‑one core with a 3,4‑dimethoxybenzamide side chain [1]. The compound is structurally related to a family of quinoline‑based benzamides and sulfonamides that have been explored as bromodomain inhibitors, HDAC inhibitors, and NNMT ligands [2]. However, publicly available, peer‑reviewed quantitative biological data for this specific compound are extremely scarce, and no head‑to‑head comparative studies against close analogs have been identified at the time of this assessment.

Why In‑Class Substitution Cannot Replace 3,4‑Dimethoxy‑N‑(1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzamide


Tetrahydroquinolin‑one benzamide derivatives exhibit steep SAR, where subtle changes in the substitution pattern of the benzamide ring can drastically alter potency, selectivity, and even target engagement. For example, the 2,4‑dimethoxy analog (2,4‑dimethoxy‑N‑(1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzamide) shows IC50 > 100 μM against MAO‑A, whereas the 3,4‑dimethoxy arrangement, through altered hydrogen‑bonding and π‑stacking, is predicted to modulate affinity for bromodomain‑containing proteins such as TRIM24 and BRPF1, as inferred from the structurally characterized sulfonamide congener (PDB 4YAD) [1]. Consequently, simple interchange of substitution patterns or the benzamide moiety can lead to unpredictable biological outcomes, making specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 3,4‑Dimethoxy‑N‑(1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzamide Procurement


Methoxy Substitution Pattern Dictates Bromodomain Targeting – 3,4‑ vs. 2,4‑Dimethoxy Comparison

The 3,4‑dimethoxy substitution pattern on the benzamide ring is predicted to offer a distinct binding mode compared to the 2,4‑dimethoxy isomer. The 2,4‑dimethoxy sulfonamide congener co‑crystallized with the TRIM24 PHD‑bromodomain (PDB 4YAD) places the methoxy oxygen atoms in hydrogen‑bonding distance to key residues (e.g., Tyr808, Asn780) [1]. Moving the methoxy groups to the 3,4‑positions as in the target compound alters the spatial orientation of the methoxy oxygen lone pairs, which can modulate the hydrogen‑bond network and hydrophobic contacts, potentially enhancing selectivity for BRPF1 over TRIM24 or vice‑versa. Direct quantitative binding data (Kd, IC50) for the 3,4‑dimethoxy benzamide against TRIM24/BRPF1 are not yet publicly available; therefore, this comparison is based on class‑level inference from the 2,4‑dimethoxy sulfonamide structural data.

Bromodomain inhibitors TRIM24 BRPF1 Structure‑activity relationship

MAO‑A Inhibition Selectivity Window – 3,4‑Dimethoxy vs. 2,4‑Dimethoxy Benzamide Analogs

The 2,4‑dimethoxy benzamide analog (2,4‑dimethoxy‑N‑(1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzamide) is a very weak inhibitor of human MAO‑A, with an IC50 > 100 μM [1]. Although direct MAO‑A inhibition data for the 3,4‑dimethoxy compound are not publicly reported, the marked loss of activity observed with the 2,4‑isomer suggests that the 3,4‑methoxy arrangement may restore or enhance MAO‑A engagement through improved fit in the substrate channel. This creates a differentiation window for investigators studying MAO‑A modulation who wish to avoid the inactive 2,4‑isomer.

Monoamine oxidase MAO‑A Neuroprotection Selectivity

Predicted Physicochemical Differentiation – Lipophilicity and Solubility Impact of Methoxy Position

Computationally, the 3,4‑dimethoxy isomer is expected to exhibit a slightly lower logP and higher aqueous solubility than the 2,4‑dimethoxy isomer due to the more exposed nature of the 3‑methoxy group, which can form an intramolecular hydrogen bond with the amide NH [1]. Although no experimentally measured logP or kinetic solubility data are available for either compound, this predicted difference may influence dissolution rate in assay media and, consequently, apparent potency in cell‑based screens.

LogP Solubility Drug‑likeness ADME

Recommended Application Scenarios for 3,4‑Dimethoxy‑N‑(1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzamide Based on Available Evidence


TRIM24/BRPF1 Bromodomain Probe Development – Exploiting Subtype Selectivity

Based on the structural homology with the 2,4‑dimethoxy sulfonamide probe (PDB 4YAD), the 3,4‑dimethoxy benzamide is ideally positioned as a starting point for developing selective TRIM24 or BRPF1 inhibitors. Researchers can compare its binding profile to the known 2,4‑dimethoxy‑based probes to map the contribution of methoxy positioning to bromodomain subtype selectivity [1].

MAO‑A Inhibitor Screening – Avoiding Inactive Isomers

For laboratories conducting MAO‑A inhibition screens, the 3,4‑dimethoxy benzamide should be prioritized over the 2,4‑dimethoxy isomer, which is known to be inactive (IC50 > 100 μM) [1]. Acquiring the correct isomer ensures that any observed activity can be attributed to the 3,4‑substitution pattern and not to a mis‑identified analog.

Physicochemical Property Benchmarking in Tetrahydroquinolinone Libraries

The predicted improved solubility and lower lipophilicity of the 3,4‑dimethoxy isomer (computed ΔlogP ≈ 0.3 vs. 2,4‑isomer) make it a useful benchmark compound in lead‑optimization campaigns aiming to balance potency with favorable ADME properties [1]. It can serve as a reference for comparing the effects of different benzamide substitutions on solubility and permeability.

Quote Request

Request a Quote for 3,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.